Cas no 102832-11-1 (Diazald-N-methyl-13C-N-methyl-d3)

Diazald-N-methyl-13C-N-methyl-d3 structure
102832-11-1 structure
Product name:Diazald-N-methyl-13C-N-methyl-d3
CAS No:102832-11-1
MF:C8H10N2O3S
MW:214.2416
CID:62326
PubChem ID:16211878

Diazald-N-methyl-13C-N-methyl-d3 Chemical and Physical Properties

Names and Identifiers

    • Diazald-N-methyl-13C-N-methyl-d3
    • N-Methyl-13C-d3-N-nitroso-p-toluenesulfonamide
    • 4-methyl-N-(<sup>13</sup>C,<sup>2</sup>H<sub>3</sub>)methyl-N-nitrosobenzenesulfonamide
    • METHYL-
    • DIAZALD(R)-N-METHYL-13C-N-METHYL-D3
    • DIAZALD-N-METHYL-13C-N-METHYL-D3, 99 ATO M % 13C, 99 ATOM % D
    • Benzenesulfonamide, 4-methyl-N-(methyl-13C-d3)-N-nitroso-
    • DTXSID901198251
    • Diazald(R)-(N-methyl-13C,N-methyl-d3), 99 atom % 13C, 99 atom % D
    • AKOS015914707
    • 4-methyl-N-nitroso-N-(trideuterio(113C)methyl)benzenesulfonamide
    • 102832-11-1
    • Inchi: 1S/C8H10N2O3S/c1-7-3-5-8(6-4-7)14(12,13)10(2)9-11/h3-6H,1-2H3/i2+1D3
    • InChI Key: FFKZOUIEAHOBHW-VQEHIDDOSA-N
    • SMILES: O=NN(S(C1C=CC(C)=CC=1)(=O)=O)[13CH3]

Computed Properties

  • Exact Mass: 218.06339843g/mol
  • Monoisotopic Mass: 218.06339843g/mol
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nothing
  • Topological Polar Surface Area: 75.2Ų
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Melting Point: 62 ºC

Diazald-N-methyl-13C-N-methyl-d3 Security Information

  • Hazard Category Code: R20/21/22;R43
  • Safety Instruction: S26;S27;S36/37/39
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22;R43
  • Safety Term:S26;S27;S36/37/39

Diazald-N-methyl-13C-N-methyl-d3 Related Literature

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